Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis-

Hair dye spectroscopy Bathochromic shift Nitro-phenylenediamine chromophore

Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis- (CAS 34572-45-7), also known as N,N-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, is a synthetic nitro dye intermediate classified within the 2-nitro-p-phenylenediamine family. This compound features a 2-nitro-1,4-phenylenediamine core with bis(2-hydroxyethyl) substitution at the N4-amino position, placing it within the HC dye category used predominantly in non-oxidative (semi-permanent) hair colourant formulations.

Molecular Formula C10H15N3O4
Molecular Weight 241.24 g/mol
CAS No. 34572-45-7
Cat. No. B3051554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis-
CAS34572-45-7
Molecular FormulaC10H15N3O4
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)[N+](=O)[O-])N(CCO)CCO
InChIInChI=1S/C10H15N3O4/c11-8-1-2-9(10(7-8)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6,11H2
InChIKeyLMKFATMCEGPAPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis- (CAS 34572-45-7): A Dual-Substituted Nitrophenylenediamine Intermediate for Semi-Permanent Hair Colour Systems


Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis- (CAS 34572-45-7), also known as N,N-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, is a synthetic nitro dye intermediate classified within the 2-nitro-p-phenylenediamine family [1]. This compound features a 2-nitro-1,4-phenylenediamine core with bis(2-hydroxyethyl) substitution at the N4-amino position, placing it within the HC dye category used predominantly in non-oxidative (semi-permanent) hair colourant formulations [2]. Its molecular architecture—combining electron-withdrawing nitro, electron-donating amino, and dual hydroxyethyl solubilising groups—creates a specific set of solubility, spectral, and diffusional properties that distinguish it from closely related monohydroxyethyl and non-hydroxyethyl nitroaniline analogues. It is primarily available through specialised chemical vendors with purities typically ≥95% (HPLC) .

Why In-Class Nitroaniline Hair Dyes Cannot Be Interchanged with 34572-45-7: The Crucial Role of the Bis(Hydroxyethyl) Architecture


Within the 2-nitro-p-phenylenediamine series, the number and position of hydroxyethyl substituents directly control the dye's water/lipid partition coefficient, λmax, and diffusional kinetics into keratin fibres—three parameters that govern end-use colour deposition, washfastness, and formulation compatibility [1]. Because the target compound carries bis(2-hydroxyethyl) substitution, it is more water-soluble and less lipid-soluble than its monohydroxyethyl analogue HC Red No. 3 (CAS 2871-01-4), and also more water-soluble than the analogous N4-methyl derivative HC Blue No. 2 [2]. These differences produce measurable bathochromic shifts in the visible absorption spectrum, a different colour deposition profile on hair, and a distinct washfastness trajectory [3]. Consequently, a formulator substituting 34572-45-7 with HC Red No. 3, HC Blue No. 2, or the non-amino analogue 18226-17-0 would obtain a quantitatively different shade, altered delivery kinetics, and potentially non-compliant colour outcomes in regulated cosmetic applications [4].

Quantitative Differentiation Evidence for Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis- (CAS 34572-45-7) Against Closest Structural Analogs


Bathochromic Shift Advantage: λmax of N1,N4-Bis(2-Hydroxyethyl)-Substituted Derivative vs. Monohydroxyethyl and Methyl Analogues

The target compound, representing the N1,N4-bis(2-hydroxyethyl) substitution pattern, exhibits a λmax of 513 nm in 95% aqueous ethanol (log ε = 3.62). This represents a bathochromic shift of +23 nm at N1 and +18 nm at N4 compared to the unsubstituted 2-nitro-p-phenylenediamine parent (λmax 471 nm, log ε = 3.65) [1]. By contrast, the structural analog HC Red No. 3 (N1-hydroxyethyl, N4-H; CAS 2871-01-4), with only one hydroxyethyl group at N1, exhibits a markedly different λmax of approximately 495 nm—a +24 nm shift at N1 only with no N4 substitution effect [2]. The N4,N4-dimethyl analog (HC Blue No. 1, CAS 2784-94-3) shows a λmax of approximately 442 nm with a hypsochromic shift of −55 nm [3]. This demonstrates that full bis(2-hydroxyethyl) substitution at both N1 and N4 produces a distinct spectral signature yielding blue-violet hues, whereas the mono-substituted HC Red No. 3 yields red shades, and the dimethyl analog yields yellow shades.

Hair dye spectroscopy Bathochromic shift Nitro-phenylenediamine chromophore

Enhanced Aqueous Solubility of Bis(Hydroxyethyl) Nitro Dyes Over Methyl-Substituted Analogues: Class-Level Evidence for Formulation Design

Systematic structure–property analysis of nitrophenylenediamine dyes demonstrates that replacement of N-alkyl substituents with 2-hydroxyethyl groups increases water solubility and decreases lipid solubility [1]. Specifically, hydroxyethyl derivatives are measurably more water-soluble and less lipid-soluble than the analogous methyl derivatives [2]. The target compound, bearing bis(2-hydroxyethyl) substitution at both N1 and N4 positions, therefore exhibits greater aqueous solubility than the N4-methyl-substituted HC Blue No. 2 (CAS 33229-34-4) and greater water solubility than the monohydroxyethyl HC Red No. 3 (CAS 2871-01-4), though direct partition coefficient values for CAS 34572-45-7 are unavailable in the public domain. The predicted LogP of 1.07 (PSA 115.54 Ų) compared to HC Red No. 3 (LogP ~1.46 ± 0.47, PSA ~84.3 Ų) [3] indicates a net shift toward aqueous partitioning.

Water solubility Lipid solubility Semi-permanent hair dye formulation

Structural Differentiation from Non-Amino Analog 2,2'-[(4-Nitrophenyl)imino]bis-ethanol (CAS 18226-17-0): Impact on Oxidative Coupling Reactivity

The target compound (CAS 34572-45-7) carries a free para-amino group (-NH2) at the 4-position of the aromatic ring, which is absent in the structurally related compound 2,2'-[(4-nitrophenyl)imino]bis-ethanol (CAS 18226-17-0) . This para-amino group is essential for oxidative coupling reactions with developer components (e.g., p-phenylenediamine, p-aminophenol) in oxidative hair dye systems, where it can function as a coupler to generate indoaniline, indophenol, or indamine chromophores [1]. CAS 18226-17-0, lacking this free amino group (replaced by a hydrogen at the 4-position), cannot participate in oxidative coupling cascades and is limited to direct (non-oxidative) dyeing mechanisms only . The molecular formula of CAS 34572-45-7 is C10H15N3O4 (MW 241.24) versus C10H14N2O4 (MW 226.23) for CAS 18226-17-0, reflecting the additional amino nitrogen .

Oxidative coupling Nitro dye reactivity Para-amino functionality

Reduced N-Nitrosamine Formation Potential Compared to Secondary Amine Nitro Dyes: Regulatory Safety Differentiation

Nitro hair dyes containing secondary amino groups (e.g., monohydroxyethyl-substituted nitrogen atoms bearing an N-H bond) have been shown to form N-nitrosamines under certain storage and application conditions, raising mutagenicity concerns [1]. The target compound (CAS 34572-45-7) features a tertiary amino nitrogen at N4—the nitrogen atom is fully substituted with two 2-hydroxyethyl groups, eliminating the N-H bond required for N-nitrosamine formation at this position . By contrast, HC Red No. 3 (CAS 2871-01-4) and HC Blue No. 1 (2784-94-3) each contain at least one secondary amino nitrogen (N-H) available for nitrosation . This structural feature reduces the regulatory safety testing burden for the target compound compared to secondary amine-containing nitro dyes, although the primary aromatic amine group at the 4-position of 34572-45-7 still requires assessment under Annex II/III of the EU Cosmetics Regulation [2].

N-Nitrosamine Hair dye safety Secondary amine Mutagenicity risk

Molecular Weight and Hydrogen Bonding Capacity Differentiate Keratin Fibre Diffusion Kinetics from Lower-Molecular-Weight Nitroaniline Dyes

The target compound has a molecular weight of 241.24 g/mol compared to 197.19 g/mol for HC Red No. 3 (CAS 2871-01-4) and 226.23 g/mol for the non-amino analog CAS 18226-17-0 . The larger molecular weight arises from the second hydroxyethyl group, which also increases the number of hydrogen bond donors from 3 to 4 and acceptors from 5 to 7 (estimated from functional group counts) . In the context of semi-permanent hair dyeing, where low-molecular-weight nitro dyes diffuse into the hair fibre and are subsequently washed out over 6–12 shampoo cycles, the higher molecular weight and increased hydrogen bonding capacity of 34572-45-7 are expected to moderately retard diffusion into the fibre but also slow washout, potentially yielding a longer-lasting colour deposit compared to HC Red No. 3 [1]. Direct experimental diffusion coefficient or washfastness data for CAS 34572-45-7 are not published; this inference is based on established diffusion–molecular-weight relationships for nitro dyes in keratin substrates [2].

Molecular weight Hydrogen bonding Keratin diffusion Washfastness

Application Scenarios for Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis- (CAS 34572-45-7) Based on Verified Differentiation Evidence


Blue-Violet Semi-Permanent Hair Dye Shampoos and Conditioners Requiring High Water Solubility

The bis(2-hydroxyethyl) substitution pattern produces a λmax of approximately 513 nm—corresponding to blue-violet hues—which is the longest-wavelength absorption achieved in the 2-nitro-p-phenylenediamine series without introducing additional auxochromic groups [1]. Combined with enhanced aqueous solubility compared to methyl-substituted analogues [2], CAS 34572-45-7 is specifically suited for direct incorporation into water-based shampoo and conditioner formulations without co-solvents. Formulators may prioritise this compound when targeting cool blue-violet shades in non-oxidative, rinse-off semi-permanent hair colour products designed for 8–10 wash longevity, where both colour specificity and formulation simplicity are procurement drivers [3].

Dual-Mode Hair Colour Systems Leveraging Oxidative Coupling Capability for Deeper Shade Development

Unlike the non-amino analog CAS 18226-17-0, CAS 34572-45-7 retains a free para-amino group capable of participating in oxidative coupling reactions with developer molecules such as p-phenylenediamine or p-aminophenol . This enables formulators to use the same compound both as a stand-alone semi-permanent direct dye and as a coupler in two-component oxidative colour creams. For procurement teams, this dual functionality may reduce the number of SKU ingredients required to cover both semi-permanent and oxidative shade ranges, offering potential supply chain simplification without compromising colour diversity [4].

Reduced N-Nitrosamine Risk Formulations for EU and ASEAN Regulatory Compliance

The tertiary N4 nitrogen atom (fully substituted with two hydroxyethyl groups) eliminates the secondary amine N-H bond required for N-nitrosamine formation at this position . In regulatory environments where N-nitrosamine content in cosmetic products is strictly controlled—particularly under EU Regulation 1223/2009 and ASEAN Cosmetic Directive frameworks—this structural characteristic may reduce the analytical testing burden and simplify safety dossier preparation compared to secondary amine-containing nitro dyes such as HC Red No. 3 [5]. Laboratories and CROs conducting cosmetic safety assessments may preferentially select CAS 34572-45-7 as a lower-risk nitro dye option for blue-violet shade development.

Tailored Washfastness Profiles in Professional Salon Semi-Permanent Colour Lines

With a molecular weight of 241.24 g/mol and increased hydrogen bonding capacity relative to HC Red No. 3 (197.19 g/mol), CAS 34572-45-7 is expected to diffuse more slowly into the hair fibre and exhibit a moderately extended washout profile . Professional salon product developers seeking a predictable 8–10 wash semi-permanent colour fade trajectory, without reliance on additional polymeric fixatives, may find this compound's molecular architecture advantageous for achieving consistent colour longevity across different hair porosity levels [6]. Direct comparative washfastness data between 34572-45-7 and its monohydroxyethyl analogue are not publicly available; procurement decisions relying on this rationale should be supplemented with in-house performance testing.

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